JAK2 JH2 Tracer - 2101955-00-2

JAK2 JH2 Tracer

Catalog Number: EVT-255451
CAS Number: 2101955-00-2
Molecular Formula: C₃₈H₂₇F₂N₇O₆S
Molecular Weight: 747.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JAK2 JH2 Tracer is a fluorescent probe for the JAK2 JH2 domain, with Kd of 0.2 μM.
Overview

JAK2 JH2 Tracer is a compound designed to selectively bind to the pseudokinase domain of Janus kinase 2 (JAK2), specifically the JH2 domain. This domain plays a crucial role in the regulation of JAK2 activity, which is vital for various cellular signaling processes, particularly in the JAK-STAT signaling pathway. Mutations in JAK2, such as the Val617Phe mutation, can lead to myeloproliferative disorders, making the development of selective inhibitors targeting the JH2 domain essential for therapeutic interventions.

Source

The JAK2 JH2 Tracer was developed through a series of chemical synthesis and screening processes aimed at identifying small molecules that can selectively inhibit the activity of JAK2 by binding to its pseudokinase domain. These efforts have been documented in various studies, highlighting the importance of fluorescence polarization assays and crystallography in characterizing these compounds .

Classification

JAK2 JH2 Tracer falls under the category of small molecule inhibitors specifically targeting intracellular non-receptor tyrosine kinases. It is classified as a ligand for the pseudokinase domain of JAK2, with potential applications in cancer therapy and treatment of immune disorders.

Synthesis Analysis

Methods

The synthesis of JAK2 JH2 Tracer involves several key steps:

  1. Design: Starting from non-selective hits, compounds were designed to preferentially bind to the ATP-binding site in the JH2 domain rather than the adjacent kinase domain (JH1) .
  2. Synthesis: The tracers were synthesized by attaching fluorescein isothiocyanate to amino analogs of existing compounds. This modification allows for enhanced detection capabilities during binding assays .
  3. Screening: The synthesized compounds were screened using fluorescence polarization assays, which measure binding affinities by assessing competition between fluorescently labeled probes and test compounds for binding to the JH2 domain .

Technical Details

The synthesized tracers exhibited varying binding affinities, with one tracer achieving a dissociation constant (KdK_d) of approximately 0.2 µM, indicating strong binding capabilities suitable for high-throughput screening applications .

Molecular Structure Analysis

Structure

The molecular structure of JAK2 JH2 Tracer includes a core scaffold that facilitates interaction with the ATP-binding site of the JH2 domain. The presence of specific substituents on this scaffold enhances selectivity and binding affinity.

Data

Crystallographic studies have provided insights into the binding interactions at the atomic level, revealing how specific functional groups interact with residues in the binding pocket of the JH2 domain . The structural data also support computational modeling efforts aimed at optimizing ligand design.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving JAK2 JH2 Tracer is its competitive binding to the ATP-binding site of the pseudokinase domain. This competitive interaction leads to changes in fluorescence polarization that can be quantitatively measured.

Technical Details

Fluorescence polarization assays are employed to determine binding affinities by measuring changes in fluorescence signals upon ligand displacement. The assays have shown that several synthesized compounds can effectively displace fluorescent probes from their binding sites, indicating successful inhibition of JAK2 activity .

Mechanism of Action

Process

The mechanism by which JAK2 JH2 Tracer exerts its effects involves:

  1. Binding: The tracer binds selectively to the ATP-binding site within the JH2 domain.
  2. Inhibition: This binding inhibits downstream signaling pathways mediated by JAK2, particularly those involved in cell proliferation and survival.
  3. Regulatory Role: By targeting the pseudokinase domain, these inhibitors can modulate the activity of adjacent kinase domains without completely inhibiting all functions of JAK2, thereby providing a more controlled therapeutic approach .

Data

Binding studies have demonstrated that modifications to tracer structures can significantly impact their affinity and selectivity for different domains within JAK2 .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies based on specific analogs synthesized.
  • Solubility: Generally soluble in dimethyl sulfoxide and other organic solvents used in biochemical assays.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for effective therapeutic use.
  • Reactivity: The tracers are designed to minimize off-target effects while maximizing specificity towards the JH2 domain.
Applications

Scientific Uses

JAK2 JH2 Tracer has significant implications in scientific research and therapeutic development:

  • Cancer Research: It serves as a tool for studying mutations within JAK2 that lead to various cancers.
  • Drug Development: The compound's ability to selectively inhibit the pseudokinase domain makes it a candidate for developing targeted therapies for myeloproliferative disorders.
  • Biochemical Assays: It is utilized in fluorescence polarization assays for high-throughput screening of potential inhibitors against mutated forms of JAK2 .
Introduction to JAK2 JH2 Domain and Its Regulatory Role in Cytokine Signaling

The Janus kinase 2 (JAK2) tyrosine kinase is a critical mediator of signaling pathways for hematopoietic cytokines and hormones, including erythropoietin (EPO), thrombopoietin (TPO), interferon-γ (IFN-γ), and multiple interleukins [1] [5]. JAK2 possesses a unique domain architecture consisting of seven JAK homology (JH) regions, with the C-terminal JH1 domain serving as the canonical tyrosine kinase domain and the adjacent JH2 domain functioning as a pseudokinase [5] [8]. Historically classified as catalytically inert due to substitutions in key catalytic motifs, the JH2 domain has emerged as a critical regulatory module that governs basal kinase activity through multifaceted mechanisms [1] [3]. This regulatory function is evolutionarily conserved across JAK family members (JAK1-3, TYK2), with JH2 domains constituting approximately 10% of the human kinome [1] [23]. Dysregulation of JH2-mediated control mechanisms, particularly through somatic mutations, underlies the pathogenesis of myeloproliferative neoplasms (MPNs) and presents compelling opportunities for therapeutic intervention [2] [4].

Structural and Functional Overview of JAK2 Pseudokinase (JH2) Domain

The JAK2 JH2 domain (residues ~556-827) adopts a canonical protein kinase fold comprising N-lobe (β-sheets) and C-lobe (α-helices) structures, despite substitutions in conserved catalytic motifs [1] [3]. Key structural features include:

  • Catalytic Loop Alterations: The HRD (His-Arg-Asp) motif characteristic of active kinases is replaced by His-Arg-Asn (HRN) in JAK2 JH2, eliminating the aspartate residue essential for catalytic activity in conventional kinases [3] [5].
  • Activation Loop Conformation: The JH2 activation loop terminates in a short α-helix (αAL) that restricts substrate access to the putative catalytic cleft, a feature distinguishing it from the more open conformation observed in JH1 [3] [5].
  • ATP-Binding Capacity: Despite catalytic deficiencies, JH2 retains functional nucleotide-binding capability. Biophysical analyses demonstrate JH2 binds ATP with a dissociation constant (Kd) of ~1 µM, approximately 10-fold weaker than JH1's affinity, utilizing a modified Gly-rich loop and conserved lysine (K581) for phosphate coordination [1].

Table 1: Key Structural Elements and Functional Residues in JAK2 JH2 Domain

Structural ElementFunctional ResiduesRoleConsequence of Mutation
Glycine-rich LoopGxxxGxG (incomplete)ATP binding stabilizationReduced nucleotide affinity
β3 StrandK581ATP coordinationAbolishes autokinase activity
Catalytic LoopHRN (His-Arg-Asn)Substitution for HRD motifLoss of catalytic function
Activation LoopαAL helixSubstrate access controlAlters regulatory phosphorylation
C-helixF595, V617JH1-JH2 interface stabilizationV617F causes pathogenic activation

The JH2 domain engages in autoinhibitory interactions with the JH1 kinase domain through an extensive intermolecular interface. Structural models reveal the JH2 N-lobe docks against the JH1 N-lobe and hinge region, physically constraining JH1 conformational dynamics essential for catalytic activity [5] [7]. This autoinhibitory complex is stabilized by complementary electrostatic interactions: the negatively charged β2-β3 loop of JH2 (containing pTyr570) associates with positively charged residues in the JH1 N-lobe [5]. Disruption of this interface through mutation or conformational changes releases JH1 from inhibition, enabling trans-autophosphorylation of Tyr1007/Tyr1008 in the JH1 activation loop and consequent kinase activation [5] [7].

Pathogenic Mutations in JH2: V617F and Implications in Myeloproliferative Neoplasms

The V617F mutation (valine to phenylalanine substitution at residue 617) represents the most prevalent somatic alteration in classic BCR-ABL-negative myeloproliferative neoplasms (MPNs), occurring in >95% of polycythemia vera (PV) cases and approximately 50% of essential thrombocythemia (ET) and primary myelofibrosis (PMF) cases [2] [4]. This mutation localizes to the JH2 C-helix, a critical structural element within the JH2-JH1 autoinhibitory interface [4] [5]. Mechanistically, V617F pathogenesis involves:

  • Steric Destabilization: Substitution of valine (small hydrophobic side chain) with phenylalanine (bulky aromatic side chain) disrupts hydrophobic packing at the JH2-JH1 interface. Molecular dynamics simulations indicate this introduces steric clashes that weaken JH2-mediated inhibition of JH1 [5] [7].
  • Enhanced Kinase Activation: The V617F mutation elevates basal JAK2 phosphorylation at Tyr1007/1008 by 5-10 fold compared to wild-type JAK2, even in the absence of cytokine stimulation. This manifests physiologically as cytokine-independent proliferation of hematopoietic precursors, a hallmark of MPNs [4] [7].
  • Reduced Regulatory Phosphorylation: Patient-derived V617F cells exhibit significantly diminished phosphorylation at Tyr570, a JH2 autophosphorylation site that stabilizes the autoinhibitory conformation. This creates a pathological feedback loop amplifying JAK2 hyperactivity [1].

Table 2: Spectrum of JH2 Mutations in Myeloproliferative Neoplasms

MutationDomain LocationMPN AssociationPrevalenceFunctional Consequence
V617FC-helixPV, ET, PMF>95% PV, ~50% ET/PMFDisrupts JH2-JH1 interface, enhances basal activity
K539Lβ2-β3 loopPMF, PVRareDisrupts ATP binding, alters substrate specificity
E627KαC-β4 loopPVVery rareUnknown, potential charge disruption
F537Iβ1 strandETVery rarePotential structural destabilization

Beyond V617F, over 30 distinct JH2 mutations have been identified in MPNs, though with substantially lower frequency [1] [16]. These mutations cluster in functionally critical regions: the ATP-binding pocket (e.g., K539L), the substrate-binding cleft, and the JH2-JH1 interface. Biochemical analyses reveal these variants exhibit diverse mechanisms including impaired catalytic regulation (reduced Ser523/Tyr570 phosphorylation), altered ATP affinity, and disrupted structural integrity, collectively contributing to constitutive JAK2 activation [1] [5] [7].

JH2 as an Allosteric Regulatory Site for JAK2 Kinase Activity

Contrary to initial classification as a catalytically inert pseudokinase, JAK2 JH2 demonstrates low-level but physiologically significant dual-specificity (tyrosine and serine/threonine) kinase activity. This activity targets two critical negative regulatory sites within JAK2 itself:

  • Ser523 Phosphorylation: JH2 catalyzes constitutive phosphorylation of Ser523 within the JH2-JH1 linker region. Mutation of Ser523 to alanine increases basal JAK2 activity >3-fold, indicating this modification serves as a key autoinhibitory brake. Mass spectrometry confirms JH2 autophosphorylates Ser523 with stoichiometric efficiency in recombinant systems [1].
  • Tyr570 Phosphorylation: JH2 undergoes autophosphorylation at Tyr570 within the β2-β3 loop. Phospho-Tyr570 stabilizes the autoinhibitory conformation through electrostatic interactions with basic residues in JH1. Pathogenic mutations (e.g., V617F) reduce Tyr570 phosphorylation, thereby diminishing this stabilizing interaction [1] [5].

Table 3: Comparative ATP-Binding and Catalytic Features of JAK Pseudokinase Domains

JAK IsoformATP Kd (µM)Catalytic ActivityKey Catalytic ResiduesRegulatory Phosphorylation Sites
JAK2 JH2~1.0Dual-specificity kinase (Ser523, Tyr570)K581 (β3), HRN motifpSer523, pTyr570 (autoregulatory)
TYK2 JH2~5.0No detectable catalysisK922, HRN motifNone confirmed
JAK1 JH2Not reportedUnknownHRD motif retainedUnknown
JAK3 JH2Not reportedUnknownK652 (substitutes catalytic Asn)Unknown

JH2 catalytic function exhibits unique biochemical characteristics:

  • Divalent Cation Preference: JH2 autokinase activity shows strong preference for Mn²⁺ over Mg²⁺, contrasting with JH1's Mg²⁺ dependence [1].
  • Substrate Access Control: The αAL helix in the JH2 activation loop sterically restricts substrate access. Conformational flexibility in this region likely permits transient substrate entry, explaining JH2's low catalytic efficiency (~10% of JH1 activity) [3] [5].
  • ATP-Binding Induced Stabilization: Nucleotide binding induces significant thermodynamic stabilization of JH2 (ΔTm = +8-10°C), suggesting ATP occupancy modulates JH2 conformation and consequently its regulatory function. This stabilization occurs without major structural rearrangements, distinguishing it from canonical kinase activation mechanisms [3] [9].

The JH2 domain also serves as a critical node for allosteric drug discovery. Small molecules targeting the JH2 ATP-binding pocket (e.g., TYK2 inhibitors SHR2396, SHR2178) stabilize autoinhibitory conformations, preventing cytokine-induced activation without competing with ATP binding in the JH1 domain [9]. This approach achieves unprecedented kinase selectivity by exploiting structural divergence in pseudokinase domains, offering a promising therapeutic strategy for MPNs and autoimmune disorders driven by JAK/STAT dysregulation [5] [9].

Properties

CAS Number

2101955-00-2

Product Name

JAK2 JH2 Tracer

IUPAC Name

1-[[4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-1-methylthiourea

Molecular Formula

C₃₈H₂₇F₂N₇O₆S

Molecular Weight

747.73

InChI

InChI=1S/C38H27F2N7O6S/c1-46(18-19-5-7-20(8-6-19)42-36-44-35(41)47(45-36)33(50)32-28(39)3-2-4-29(32)40)37(54)43-21-9-12-25-24(15-21)34(51)53-38(25)26-13-10-22(48)16-30(26)52-31-17-23(49)11-14-27(31)38/h2-17,48-49H,18H2,1H3,(H,43,54)(H3,41,42,44,45)

InChI Key

OAJQEPALUDJGLJ-UHFFFAOYSA-N

SMILES

CN(CC1=CC=C(C=C1)NC2=NN(C(=N2)N)C(=O)C3=C(C=CC=C3F)F)C(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O

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